Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate
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Overview
Description
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate is a complex organic compound with a unique structure that includes a furan ring, an ester group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate typically involves multiple steps. One common method includes the reaction of a furan derivative with an appropriate ester and a propynylating agent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored to ensure consistent quality and yield. Industrial methods may also include purification steps such as distillation or crystallization to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or the furan ring.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing the active furan derivative, which can then participate in further reactions. The propynyl group provides additional reactivity, allowing the compound to engage in a variety of chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a pyrimidine ring instead of a furan ring.
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share the oxo and tetrahydro functionalities but differ in their ring structures.
Uniqueness
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate is unique due to its combination of a furan ring, an ester group, and a propynyl group. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in similar compounds.
Properties
CAS No. |
69352-39-2 |
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Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 2-[2-oxo-5-(prop-2-ynoxymethyl)oxolan-3-yl]acetate |
InChI |
InChI=1S/C12H16O5/c1-3-5-15-8-10-6-9(12(14)17-10)7-11(13)16-4-2/h1,9-10H,4-8H2,2H3 |
InChI Key |
ZZORPIJLMLMPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(OC1=O)COCC#C |
Origin of Product |
United States |
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